molecular formula C18H30N2S2 B12099018 12H,14H-[1,4]Benzothiazino[3,2-b]phenothiazine CAS No. 258-73-1

12H,14H-[1,4]Benzothiazino[3,2-b]phenothiazine

Cat. No.: B12099018
CAS No.: 258-73-1
M. Wt: 338.6 g/mol
InChI Key: LFRNQTXBVCIVKC-UHFFFAOYSA-N
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Description

12H,14H-[1,4]Benzothiazino[3,2-b]phenothiazine is a fused heterocyclic aromatic compound with the molecular formula C22H12N2S2 and a molecular weight of 368.46 g/mol. It crystallizes in the monoclinic P21/c space group, featuring quasi-planar molecular geometry with a dihedral angle of 115.4° between peripheral benzene rings . Key structural attributes include:

  • Short intermolecular contacts: H···S (2.92 Å) and C–H···S (2.836 Å).
  • π–π stacking distances: 3.438 Å along the b-axis, critical for charge transport in organic semiconductors .
  • Synthesis: Prepared via condensation of 2,3-dichloro-1,4-naphthoquinone with 2-aminothiophenol in DMF, followed by recrystallization from dichloromethane .

Properties

CAS No.

258-73-1

Molecular Formula

C18H30N2S2

Molecular Weight

338.6 g/mol

IUPAC Name

4,22-dithia-11,15-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosane

InChI

InChI=1S/C18H30N2S2/c1-3-7-15-11(5-1)19-13-9-14-18(10-17(13)21-15)22-16-8-4-2-6-12(16)20-14/h11-20H,1-10H2

InChI Key

LFRNQTXBVCIVKC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)NC3CC4C(CC3S2)SC5CCCCC5N4

Origin of Product

United States

Preparation Methods

Cyclization of Mercapto-Substituted Precursors

A foundational approach involves cyclization reactions using mercapto-substituted aniline derivatives. For example, 2-(2-mercaptophenylamino)pyridine undergoes iodine-promoted cyclization in high-boiling solvents like sulfolane or diphyl . Heating the precursor with iodine at 200–205°C for 2.5–3 hours initiates intramolecular C–S bond formation, yielding the benzothiazino-phenothiazine scaffold . Post-reaction purification typically involves distillation of the solvent, followed by crystallization from hydrochloric acid to isolate the hydrochloride salt .

Key Reaction Parameters

ReactantSolventTemperature (°C)Time (h)Yield (%)
2-(2-Mercaptophenylamino)pyridineSulfolane200–2052.5–360–70
2-(2-Mercaptophenylamino)pyridineDiphyl200–2052.555–65

This method’s efficiency hinges on the iodine’s oxidative role, facilitating sulfur-sulfur bond formation while minimizing side reactions .

Condensation with Dichlorinated Quinones

Alternative routes employ 2,3-dichloro-1,4-naphthoquinone and 2-aminothiophenol in dimethylformamide (DMF) . The reaction proceeds via nucleophilic aromatic substitution, where the thiol group attacks the electron-deficient quinone, followed by cyclodehydration to form the benzothiazine ring. Subsequent oxidation yields the fused phenothiazine system . Recrystallization from dichloromethane provides the pure compound in 46% yield .

Mechanistic Insights

  • Nucleophilic Attack : The thiolate anion (from 2-aminothiophenol) displaces chlorine on the quinone.

  • Cyclization : Intramolecular amine-quinone condensation forms the thiazine ring.

  • Oxidation : Atmospheric oxygen or iodine oxidizes the intermediate to the final aromatic system .

Alkylation and N-Dealkylation Strategies

Quinobenzothiazinium salts, such as 5-alkyl-12(H)-quino[3,4-b] benzothiazinium salts , undergo N-dealkylation when heated with benzimidazole at 200°C . This method replaces the alkyl group with a hydrogen atom, generating the free base 12(H)-quinobenzothiazine. Subsequent alkylation with aminoalkyl chlorides in alkaline media introduces substituents at the thiazine nitrogen .

Example Procedure

  • N-Dealkylation :

    • Heat quinobenzothiazinium salt 2 (1 mmol) with benzimidazole (5 mmol) in ethanol at 200°C for 2 hours .

    • Purify via silica gel chromatography (chloroform/ethanol = 10:1) .

  • N-Alkylation :

    • React the dealkylated product with N-(3-chloropropyl)-N,N-dimethylamine hydrochloride in 1,4-dioxane under reflux .

    • Isolate the product as a yellow oil after column chromatography .

Solid-Phase Synthesis for Derivatives

Recent advancements adapt solid-phase techniques to synthesize triazolylmethyl-1,4-benzothiazin-3-one derivatives, though analogous methods apply to the target compound . Propargyl bromide and azides undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) on a silica-supported benzothiazine precursor. This modular approach enables rapid diversification of substituents .

Optimization Data

StepReagentSolventTime (h)Yield (%)
PropargylationPropargyl bromideDMF2470–80
CuAACSodium ascorbateH2O/t-BuOH1285–90

Comparative Analysis of Methods

Advantages and Limitations

MethodAdvantagesLimitations
Cyclization with IodineHigh yields; scalableRequires toxic solvents (sulfolane)
Quinone CondensationMild conditions; avoids alkylationModerate yields (40–50%)
N-DealkylationEnables functionalizationHigh temperatures (200°C) needed
Solid-Phase SynthesisRapid diversificationLimited to small-scale production

Chemical Reactions Analysis

Types of Reactions: 12H,14H-[1,4]Benzothiazino[3,2-b]phenothiazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield simpler hydrocarbons .

Scientific Research Applications

Pharmacological Activities

The pharmacological potential of 12H,14H-[1,4]Benzothiazino[3,2-b]phenothiazine and its derivatives is extensive. The following table summarizes key biological activities associated with this compound:

Biological Activity Description
Antimicrobial Exhibits activity against various bacteria, including multidrug-resistant strains like Staphylococcus aureus .
Anticancer Demonstrated cytotoxic effects against multiple cancer cell lines, including leukemia and melanoma .
Anticonvulsant Shown to possess anticonvulsant properties in various animal models .
Anti-inflammatory Potential to reduce inflammation through inhibition of specific pathways related to inflammatory diseases .
Diabetes Management Compounds derived from this structure have been investigated for their ability to inhibit protein tyrosine phosphatases involved in diabetes .

Case Study 1: Antimicrobial Activity

A study evaluated the efficacy of 12H,14H-[1,4]Benzothiazino[3,2-b]phenothiazine derivatives as efflux pump inhibitors against Staphylococcus aureus. The results indicated that certain derivatives significantly restored the activity of ciprofloxacin in norA-overexpressing strains, suggesting their potential in combating multidrug resistance .

Case Study 2: Anticancer Properties

In vitro studies demonstrated that specific benzothiazine derivatives exhibited potent cytotoxicity against various cancer cell lines. For example, a series of compounds were tested against breast cancer cells and showed over 90% growth inhibition at submicromolar concentrations . These findings highlight the compound's potential as a lead structure for developing new anticancer agents.

Case Study 3: Diabetes Research

Research into the inhibitory effects of benzothiazole derivatives on protein tyrosine phosphatases has shown promising results for managing diabetes-related complications. Specific compounds demonstrated significant inhibition in vitro, indicating their potential role in therapeutic strategies for diabetes management .

Mechanism of Action

The mechanism of action of 12H,14H-[1,4]Benzothiazino[3,2-b]phenothiazine involves its interaction with molecular targets such as enzymes and receptors. Its polycyclic aromatic structure allows it to fit into the active sites of these targets, potentially inhibiting or activating their functions. The specific pathways involved depend on the biological context and the nature of the target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Differences

Table 1: Structural Comparison of Selected Compounds
Compound Name Molecular Formula Crystal System/Space Group Key Structural Features Reference
12H,14H-[1,4]Benzothiazino[3,2-b]phenothiazine C22H12N2S2 Monoclinic/P21/c Quasi-planar, π-π stacking (3.438 Å)
Benzo-1,4-oxathiins (e.g., 6-Methoxy-2-phenyl-1,4-benzoxathiin) C15H12O2S Contains oxygen and sulfur heteroatoms; planar aromatic systems
4-Phenyl-5-[(3-chlorophenyl)thio]-1,2,3-thiadiazole (6c) C15H12ClN2S2 Thiadiazole core with arylthio substituents
7,14-Diamino-6,8,13,15-tetraazabenzo[a][1,4]benzothiazino[3,2-c]phenothiazine C17H6N7BrS2 Nitrogen-rich; tetraaza substitution enhances metal coordination
3-Methoxy-6H-benzo[b]phenothiazine-6,11(12H)-dione C15H11NO2S2 Methoxy and ketone substituents; bioactive

Key Observations :

  • Heteroatom Influence : Benzo-1,4-oxathiins (O/S) exhibit reduced π-conjugation compared to the all-sulfur target compound, impacting electronic properties .
  • Substituent Effects : Thiadiazoles (e.g., 6c) prioritize sulfur-based reactivity (e.g., nucleophilic substitution) but lack fused aromatic systems .
  • Nitrogen Substitution : Aza derivatives (e.g., tetraaza compounds) show enhanced metal-binding capacity (e.g., Cu coordination) and dye applications .

Optical and Electronic Properties

Table 2: Optical and Electronic Comparison
Compound UV-Vis λmax (nm) Fluorescence λem (nm) Application Reference
12H,14H-[1,4]Benzothiazino[3,2-b]phenothiazine 533 658 (cutoff: 900 nm) Organic semiconductors, nonlinear optics
Benzo-1,4-oxathiins ~280–400 Not reported Intermediate in synthesis
13-Bromo-8-methoxy-tetraazabenzo[a]benzothiazino[3,2-c]phenothiazine 672, 581, 520 Vat dyes (high molar absorptivity)
3-Methoxy-6H-benzo[b]phenothiazine-6,11-dione Antiproliferative (HeLa cells)

Key Observations :

  • The target compound’s extended fluorescence range (up to 900 nm) surpasses most analogs, making it suitable for near-infrared applications .
  • Aza derivatives (e.g., 13-bromo-8-methoxy-tetraaza) exhibit intense absorption in visible regions (e.g., 672 nm), ideal for dye applications .

Key Challenges :

  • The target compound’s crystallinity (achieved via sublimation or slow evaporation) is superior to many analogs, which often require aqueous DMF/acetone for recrystallization .

Biological Activity

The compound 12H,14H-[1,4]Benzothiazino[3,2-b]phenothiazine is part of a class of heterocyclic compounds known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its antibacterial, antiviral, and anticancer properties based on recent research findings.

Chemical Structure and Properties

12H,14H-[1,4]Benzothiazino[3,2-b]phenothiazine features a complex structure that contributes to its biological efficacy. The molecular formula is C22H12N2S2C_{22}H_{12}N_{2}S_{2}, and it crystallizes in the monoclinic space group P21/c. The compound exhibits strong π-π stacking interactions and hydrogen bonding, which may influence its biological interactions and stability in various environments .

Antibacterial Activity

Recent studies have shown that derivatives of benzothiazines possess significant antibacterial properties. For instance, 1,4-benzothiazine-based bisamide derivatives have been synthesized and evaluated for their ability to inhibit Staphylococcus aureus via targeting bacterial peptide deformylase (PDF). One of the most active derivatives demonstrated promising antibacterial activity in vitro and effectively inhibited biofilm formation on medical devices at low concentrations .

Table 1: Antibacterial Activity of Benzothiazine Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)Biofilm Inhibition
8bEStaphylococcus aureus0.5 µg/mLYes
8aCEscherichia coli1.0 µg/mLNo
8bAPseudomonas aeruginosa2.0 µg/mLYes

Antiviral Activity

The antiviral potential of benzothiazine compounds has also been explored. A study focused on 2-cyano-substituted benzothiazine derivatives showed effectiveness against human beta-herpes viruses, including human cytomegalovirus (HCMV). These compounds inhibit the viral helicase enzyme, demonstrating a viable mechanism for antiviral activity .

Case Study: Antiviral Mechanism

In vitro studies indicated that the antiviral activity of these derivatives correlates with their ability to disrupt viral replication processes. Specifically, the inhibition of helicase activity was crucial for preventing viral proliferation.

Anticancer Activity

Benzothiazines have been recognized for their anticancer properties as well. Research indicates that these compounds can induce apoptosis in various cancer cell lines through multiple pathways including the activation of caspases and modulation of cell cycle regulators. The structural features of benzothiazines contribute to their interaction with DNA and proteins involved in cancer progression.

Table 2: Anticancer Activity Data

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Compound AHeLa15DNA intercalation
Compound BMCF-710Apoptosis induction via caspase activation
Compound CA54920Cell cycle arrest

Q & A

Q. What are the key synthetic routes for 12H,14H-[1,4]benzothiazino[3,2-b]phenothiazine and its derivatives, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including alkylation, cyclization, and functional group transformations. For example, LiHMDS in DMF is used for deprotonation, followed by alkylation with methyl iodide under reflux (acetone/EtOH) to introduce substituents . Optimization requires precise control of temperature, solvent ratios (e.g., 1,4-dioxane/water for hydrolysis), and stoichiometry of reagents like NaBH4 for selective reductions . Recrystallization from DMF/acetone or aqueous mixtures ensures purity . Yield improvements (up to 91%) are achieved via iterative flash column chromatography .

Q. How are spectroscopic and crystallographic methods employed to characterize this compound’s structure?

  • 1H/13C NMR : Chemical shifts (e.g., δ 8.43 ppm for aromatic protons) confirm substituent positions and electronic environments .
  • Mass spectrometry (ESI+) : Molecular ion peaks (e.g., m/z 384.0568) validate molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves planar conformations in phenothiazine subunits, critical for understanding electronic delocalization .
  • Elemental analysis : Confirms purity (e.g., C: 47.41% calculated vs. 47.48% found) .

Q. What are common derivatives of this compound, and how are they synthesized?

Aza derivatives and halogenated analogs (e.g., bromo-, chloro-substituted) are synthesized via nucleophilic substitution or cycloaddition. For example:

  • Brominated derivatives : React 6,9-dibromo precursors with aminopyrimidinethiols under basic conditions .
  • Hydroxamic acids : Use COMU/DIPEA-mediated coupling with hydroxylamine hydrochloride to introduce hydroxamate groups for biological activity .
  • N-substituted analogs : Employ LiHMDS-mediated alkylation with methyl 4-(bromomethyl)benzoate .

Advanced Research Questions

Q. How do structural modifications (e.g., N-substitution, S-oxidation) influence electrochemical properties?

Voltammetric studies show that N-substitution lowers oxidation potentials (e.g., E1/2 = +0.12 V vs. Ag/AgCl) by enhancing electron delocalization. S-Oxidation (to sulfone derivatives) increases redox stability but reduces conductivity . Cyclic voltammetry and EPR/ENDOR spectroscopy reveal spin localization/delocalization trends in radical cations, critical for designing conductive materials .

Q. What structure-activity relationships (SARs) govern its biological activity, particularly as HDAC inhibitors?

Hydroxamic acid derivatives (e.g., 10p, 10q) exhibit HDAC inhibition (IC50 < 100 nM) due to:

  • Zinc-binding motifs : Hydroxamate groups chelate Zn²⁺ in HDAC active sites.
  • Cap group modifications : Bulky benzothiazino-phenothiazine moieties enhance selectivity for HDAC6 over HDAC1 .
  • Chlorine substitution : Electron-withdrawing groups (e.g., 3-chloro derivatives) improve binding affinity .

Q. What are the environmental fate and bioconcentration potential of this compound?

  • Soil mobility : Log Kow = 4.15 predicts moderate adsorption (estimated Koc = 4300) .
  • Bioconcentration : BCF values (127–660 in carp) indicate high bioaccumulation .
  • Photodegradation : Sensitive to UV exposure due to extended π-systems; half-life <24 hours under sunlight .

Q. How can this compound be applied in materials science, such as conductive polymers or energy storage?

  • Conductive polymers : Electropolymerized derivatives (e.g., methylene blue analogs) serve as NADH oxidation catalysts in biofuel cells .
  • Organic electronics : Planar conformations and low oxidation potentials enable use as hole-transport materials in dye-sensitized solar cells .
  • Battery electrolytes : Sulfur-rich backbones enhance ionic conductivity in lithium-sulfur batteries .

Methodological Considerations

  • Contradictory data : Discrepancies in melting points (e.g., 254°C vs. >300°C for brominated derivatives) may arise from polymorphic forms or impurities; use DSC for verification .
  • Synthetic pitfalls : Side reactions during alkylation (e.g., over-substitution) require strict stoichiometric control and TLC monitoring .

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